molecular formula C19H22ClNO5S2 B2689648 7-(2-Chlorophenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide CAS No. 2034531-64-9

7-(2-Chlorophenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide

Cat. No. B2689648
CAS RN: 2034531-64-9
M. Wt: 443.96
InChI Key: WUFVSCCLEWYRPF-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide is a useful research compound. Its molecular formula is C19H22ClNO5S2 and its molecular weight is 443.96. The purity is usually 95%.
The exact mass of the compound 7-(2-Chlorophenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-(2-Chlorophenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-Chlorophenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Alkylation and Oxidation Studies : Research by Ohkata et al. (1985) on 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine demonstrated selective oxidation of the sulfide moiety, showcasing the compound's reactivity and potential for diverse chemical transformations. This study provides insights into the oxidation behavior of sulfide compounds, which could be relevant for derivatives of the chemical (Ohkata, Takee, & Akiba, 1985).

  • NMR Spectra and Structural Analysis : Brophy et al. (1975) investigated the NMR spectra of 2,5-Diaryl-2,5-di-t-butyl-Δ3-1,3,4-thiadiazoline 1,1-Dioxides, revealing the impact of structural factors on chemical reactions. Such analyses are crucial for understanding the behavior and properties of complex molecules (Brophy, Collins, Hobbs, & Sternhell, 1975).

Applications in Materials Science

  • Polymerization and Optoelectronic Properties : Tsai et al. (2013) detailed the synthesis of thiophene 1,1-dioxides and the tuning of their optoelectronic properties. The incorporation of electron-donating or withdrawing groups affects the reduction potentials and electronic properties of these sulfone heterocycles. This research is relevant for developing materials with tailored electronic properties (Tsai, Chirdon, Maurer, Bernhard, & Noonan, 2013).

Pharmacological Potential

  • Synthesis and Antiviral Activity : Chen et al. (2010) synthesized 5-(4-Chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showcasing their potential antiviral activities. This highlights the potential pharmacological applications of compounds with similar structural features (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

properties

IUPAC Name

7-(2-chlorophenyl)-4-(4-methoxy-3-methylphenyl)sulfonyl-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO5S2/c1-14-13-15(7-8-18(14)26-2)28(24,25)21-10-9-19(27(22,23)12-11-21)16-5-3-4-6-17(16)20/h3-8,13,19H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFVSCCLEWYRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Chlorophenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide

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